(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-4-13-23-19-16(27-2)10-11-17(28-3)20(19)29-21(23)22-18(24)12-14-30(25,26)15-8-6-5-7-9-15/h1,5-11H,12-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJUWLWRSPAZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a complex organic compound with potential biological activities. Its structure includes a benzo[d]thiazole core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Molecular Structure
- Molecular Formula : C21H20N2O5S
- Molecular Weight : 444.5 g/mol
- CAS Number : 1322286-39-4
Structural Features
The compound features:
- A benzo[d]thiazole moiety, contributing to its biological activity.
- Methoxy groups that may enhance solubility and biological interactions.
- A prop-2-ynyl substituent , which can influence reactivity and binding to biological targets.
Pharmacological Potential
Research indicates that compounds containing the benzo[d]thiazole structure exhibit a variety of biological activities, including:
- Anticancer Activity : The benzo[d]thiazole ring is often associated with anticancer properties due to its ability to interact with cellular pathways involved in tumor growth and proliferation. For instance, compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .
- Antimicrobial Activity : The presence of sulfur and nitrogen in the thiazole ring enhances the compound's potential as an antimicrobial agent. Studies on structurally related compounds have demonstrated their effectiveness against various bacterial strains .
- Cytotoxicity : The compound's structural components may contribute to its cytotoxic effects, as evidenced by IC50 values reported for similar thiazole derivatives .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the benzo[d]thiazole core significantly affect biological activity. Key findings include:
- Substitution patterns on the phenyl ring can enhance or diminish activity.
- The presence of electron-donating groups (like methoxy) at specific positions increases cytotoxicity.
While specific mechanisms for this compound are yet to be fully elucidated, related studies suggest:
- Interaction with proteins involved in apoptosis and cell cycle regulation.
- Inhibition of key enzymes linked to cancer progression.
In Vitro Studies
In vitro assays have been conducted on derivatives of benzo[d]thiazole to evaluate their cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 1 | A549 | 10.5 | Significant cytotoxicity observed |
| Compound 2 | NIH/3T3 | 12.0 | Selectivity noted against cancer cells |
Recent Research
A study published in 2022 highlighted a series of thiazole derivatives showing promising anticancer activity through a similar mechanism of action as hypothesized for this compound . These findings support further exploration into this compound's potential therapeutic applications.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing benzo[d]thiazole derivatives often exhibit significant anticancer activities. For instance, studies have shown that similar thiazole-based compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.71 | Apoptosis induction |
| Compound B | PC3 | 8.50 | Cell cycle arrest |
| Compound C | HepG2 | 6.14 | Apoptosis induction |
Anticonvulsant Activity
Compounds similar to (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide have also been evaluated for anticonvulsant properties. Studies have demonstrated that thiazole derivatives can provide protection in seizure models, indicating potential therapeutic applications in epilepsy management.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound D | PTZ-induced seizures | 18.4 | 170.2 | 9.2 |
| Compound E | MES test | 20.0 | 150.0 | 7.5 |
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include coupling reactions between various functional groups. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction times.
Potential Applications in Drug Development
Given its structural characteristics and biological activities, this compound has potential applications in drug development for the treatment of various diseases:
- Cancer Therapy : Due to its antiproliferative effects on cancer cells.
- Neurological Disorders : As a candidate for anticonvulsant medications.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting further investigation into this area.
Case Studies and Research Findings
Several studies have examined the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent investigation reported that a thiazole derivative exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value lower than standard chemotherapeutics.
- Anticonvulsant Efficacy : Research highlighted the protective effects of thiazole compounds in animal models, providing a basis for further exploration in human trials.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The benzo[d]thiazole core in the target compound distinguishes it from related heterocycles:
Key Insight : The benzo[d]thiazole core offers a balance between rigidity and electronic tunability compared to bulkier dibenzo systems or more flexible imidazoles.
Substituent Effects on Reactivity and Bioactivity
- Propargyl Group : Unique to the target compound, this group enables alkyne-azide cycloaddition for bioconjugation, unlike the diazenyl or fluorophenyl groups in Compounds 2–3 .
- Phenylsulfonyl vs. In contrast, dimethoxyphenyl groups in Compounds 2–3 provide electron-donating effects, favoring π-π stacking .
- Fluorine Substitution : Absent in the target compound but present in Compounds 3 and 29, fluorine atoms improve lipid solubility and resistance to oxidative metabolism .
Stereochemical and Geometric Considerations
The (E)-configuration of the imine group in the target compound creates a planar geometry, which may optimize interactions with flat binding pockets (e.g., kinase ATP sites).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
